2-(4-ethyl-3-oxomorpholin-2-yl)-N-(4-ethylphenyl)acetamide
Description
2-(4-Ethyl-3-oxomorpholin-2-yl)-N-(4-ethylphenyl)acetamide is a synthetic acetamide derivative featuring a morpholinone ring substituted with an ethyl group at the 4-position and an N-(4-ethylphenyl)acetamide moiety. The morpholinone ring (a six-membered lactam containing oxygen and nitrogen) contributes to its hydrogen-bonding capacity and structural rigidity, while the 4-ethylphenyl group enhances lipophilicity.
Properties
IUPAC Name |
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-12-5-7-13(8-6-12)17-15(19)11-14-16(20)18(4-2)9-10-21-14/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLDNXFMAAUODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(CCO2)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized by reacting 4-ethylphenylamine with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl groups or the morpholine ring.
Reduction: Reduction reactions could target the carbonyl group in the morpholine ring.
Substitution: The phenyl ring may undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for potential therapeutic properties.
Industry: Possible applications in the synthesis of polymers or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(4-ethylphenyl)acetamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
Notes:
- *Estimated logP based on thiomorpholinone analog .
- †Estimated based on structural complexity.
Key Observations :
- Morpholinone vs. Thiomorpholinone: Replacing the oxygen in the morpholinone ring with sulfur (thiomorpholinone) increases lipophilicity (logP 1.83 vs.
- Heterocyclic Core Impact: The triazole-thioether core in VUAA1 enables strong π-π stacking and hydrogen bonding, critical for its activity as an Orco agonist . In contrast, the morpholinone’s lactam structure may favor interactions with proteases or kinases.
- Substituent Effects : The 4-ethylphenyl group, common across these compounds, contributes to hydrophobic interactions in receptor binding. Modifications to this group (e.g., isopropyl in compounds) alter steric bulk and logP .
Functional Analogues with Extended Heterocyclic Systems
Key Observations :
- Complexity vs.
- Electron-Withdrawing Groups: The sulfonyl group in ’s quinoline derivative enhances electrophilicity, which may improve binding to charged residues in enzymes .
Biological Activity
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(4-ethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a morpholine ring, which is known for its role in enhancing the pharmacological profile of various drugs. The presence of an ethyl group and an acetamide moiety suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound has been explored in various studies. The synthetic pathway typically involves the reaction of morpholine derivatives with acetic acid and ethyl-substituted phenyl groups. Specific methodologies may vary, but they generally focus on optimizing yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study focusing on morpholine derivatives showed that they can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that morpholine-based compounds can exhibit activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt cellular membranes or inhibit essential metabolic pathways in microorganisms.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary data suggest that it may interact with specific enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions such as diabetes or obesity.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by targeting specific oncogenic pathways.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited bactericidal effects against Staphylococcus aureus, highlighting its potential for treating bacterial infections.
Research Findings Summary
| Activity | Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; reduces tumor growth in vivo |
| Antimicrobial | Effective against Staphylococcus aureus; disrupts microbial metabolism |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes; implications for diabetes treatment |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(4-ethylphenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, with amide bond formation as a critical step. A representative protocol includes:
Coupling Reaction : Use HATU (1.2 equiv) and DIPEA (5 equiv) in DMF to activate the carboxylic acid precursor. Add 4-ethylaniline (1.1 equiv) and stir overnight at room temperature .
Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethyl acetate to isolate the product .
- Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF, rt, 18h | 58% |
| Purification | CH₂Cl₂/MeOH (0–8% gradient) | >95% purity |
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., 1H NMR: δ 7.39 ppm for aromatic protons; δ 2.14 ppm for acetyl groups) .
- Mass Spectrometry (ESI/APCI+) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 347) .
- IR Spectroscopy : Validate carbonyl stretches (e.g., C=O at ~1680 cm⁻¹) .
- Data Table :
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR | δ 1.21 (d, J=7.0 Hz) | 4-isopropyl group |
| 13C NMR | δ 169.8 ppm | Morpholinone carbonyl |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Replace DMF with THF for temperature-sensitive steps to reduce side reactions .
- Catalyst Screening : Test alternative coupling agents (e.g., EDCI vs. HATU) to enhance efficiency .
- Temperature Control : Conduct reactions under inert atmospheres (N₂/Ar) to stabilize intermediates .
- Validation : Monitor reaction progress via TLC and adjust stoichiometry dynamically .
Q. What strategies are effective in resolving contradictions between computational modeling and experimental bioactivity data?
- Methodological Answer :
- Cross-Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, then validate via SPR (Surface Plasmon Resonance) assays .
- Structural Dynamics : Perform MD (Molecular Dynamics) simulations to assess conformational flexibility in solution vs. crystal states .
- Case Study : If computational models suggest strong enzyme inhibition (e.g., kinase targets) but in vitro assays show low activity, re-evaluate protonation states or solvation effects in simulations .
Q. How can researchers address discrepancies in NMR data during structural characterization?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguish morpholinone protons from acetamide groups) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and refining structures via SHELXL .
- Data Triangulation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Q. What in silico approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
- Metabolite Identification : Employ GLORYx for phase I/II metabolism predictions, focusing on morpholinone and acetamide cleavage .
- Validation : Cross-reference with in vitro hepatocyte assays to confirm metabolic stability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results across different cell lines?
- Methodological Answer :
- Cell Line Profiling : Screen against NCI-60 panels to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .
- Mechanistic Studies : Perform RNA-seq to correlate cytotoxicity with target gene expression (e.g., apoptosis regulators like Bcl-2) .
- Dose-Response Refinement : Use Hill slope analysis to differentiate on-target effects from off-target toxicity .
Structural and Mechanistic Insights
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrate hydrolysis (e.g., for proteases) .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
- Cryo-EM/X-ray : Resolve inhibitor-enzyme complexes to identify binding pockets (e.g., morpholinone interaction with catalytic residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
